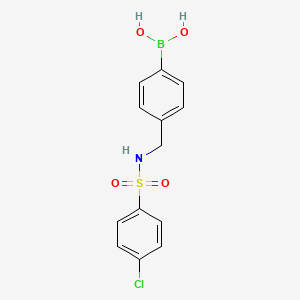

(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid

Description

“(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid” is a boronic acid derivative characterized by a sulfonamido-methyl substituent at the para position of the phenyl ring, which is further substituted with a chlorine atom. This compound integrates two pharmacologically relevant functional groups: a boronic acid moiety, known for its role in Suzuki-Miyaura cross-coupling reactions and enzyme inhibition , and a sulfonamide group, which enhances hydrogen-bonding capabilities and bioactivity . The chlorine atom at the 4-position of the phenyl ring contributes electron-withdrawing effects, modulating the electronic properties of the boronic acid .

Propriétés

IUPAC Name |

[4-[[(4-chlorophenyl)sulfonylamino]methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BClNO4S/c15-12-5-7-13(8-6-12)21(19,20)16-9-10-1-3-11(4-2-10)14(17)18/h1-8,16-18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXRZBVOAFRGJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The sulfonamido group can be reduced to form amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonamido group can produce amines.

Applications De Recherche Scientifique

(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic applications, including as an antibacterial agent.

Industry: Utilized in the development of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid involves its interaction with specific molecular targets. For example, the sulfonamido group can act as a competitive antagonist of p-aminobenzoic acid in the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism underlies its potential antibacterial activity.

Comparaison Avec Des Composés Similaires

Substituent Influence on Reactivity

The sulfonamido group in “(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid” introduces strong electron-withdrawing effects compared to other substituents:

- 4-Chlorophenylboronic acid : Exhibits moderate electron withdrawal, leading to reduced transmetallation efficiency in Suzuki-Miyaura reactions (75% conversion with bromobenzene vs. 98% for phenylboronic acid) .

- 4-(Trifluoromethyl)phenylboronic acid : The CF₃ group is more electron-withdrawing than Cl, yet achieves comparable yields (63%) in meriolin synthesis .

- Sulfonamido vs. Amide Groups : The sulfonamido group in the target compound likely enhances hydrogen bonding compared to carbamoyl substituents, as seen in (4-carbamoylphenyl)boronic acid, which forms extensive R₂²(8) hydrogen-bonded motifs .

Steric Considerations

For example, bulky bis(pyrazolyl)palladium complexes show reduced efficiency with sterically demanding boronic acids .

Catalytic Performance in Cross-Coupling Reactions

*Estimated based on analogous substituent effects.

Activité Biologique

(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid, also known by its CAS number 1809866-76-9, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its antibacterial and anticancer properties.

The synthesis of (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid typically involves Suzuki cross-coupling reactions, which are well-known for forming carbon-carbon bonds. The introduction of the boronic acid moiety enhances the compound's ability to interact with various biological targets, making it a subject of interest in drug development.

Antibacterial Activity

Research has demonstrated that derivatives of boronic acids exhibit significant antibacterial properties. For instance, studies have shown that similar sulfonamide derivatives display activity against a range of bacteria including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . Specifically, (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid has been noted for its potential to inhibit bacterial growth by interfering with bacterial enzymes.

| Bacterial Strain | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 80.69% | 50 |

| S. aureus | 69.74% | 50 |

| Pseudomonas aeruginosa | 68.30% | 50 |

Anticancer Activity

In addition to its antibacterial effects, (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid has shown promising anticancer activity. It has been tested against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). The compound exhibited significant cytotoxicity and was able to induce apoptosis in these cells .

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| MDA-MB-231 | 1.52 - 6.31 | 5.5 - 17.5 |

| MCF-7 | 1.52 - 6.31 | High selectivity |

The mechanism of action appears to involve the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors and is associated with poor prognosis . The IC50 values for CA IX inhibition were reported between 10.93 nM and 25.06 nM, indicating a strong potential for therapeutic applications in cancer treatment.

Case Studies

- Study on Antibacterial Efficacy : A study conducted on the antibacterial properties of boronic acids demonstrated that the compound significantly reduced the minimum inhibitory concentration (MIC) values against beta-lactamase producing strains of bacteria . This suggests that (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid may enhance the efficacy of existing antibiotics.

- Anticancer Mechanism Exploration : In another study focusing on anticancer activity, it was found that the compound induced apoptosis in MDA-MB-231 cells through a mechanism involving the upregulation of apoptotic markers such as annexin V-FITC . This highlights its potential as a lead compound for developing new cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.